![molecular formula C7H8 B1144086 TOLUENE, [14C] CAS No. 15644-74-3](/img/no-structure.png)

TOLUENE, [14C]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

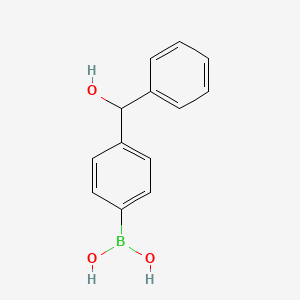

Toluene is primarily synthesized from petroleum and coal tar . Larger amounts are made by catalytic reforming of petroleum naphtha . In the past, alternative methods such as dry distillation of tolu gum and synthesis from benzene or methanol were used, but these methods are not economically viable .Molecular Structure Analysis

Toluene has the chemical formula C6H5CH3 . It is often abbreviated as PhCH3, where Ph stands for the phenyl group . The molecular structure of toluene consists of a methyl group (-CH3) attached to a phenyl group (C6H5-), which is a benzene ring .Chemical Reactions Analysis

Toluene can undergo a variety of chemical reactions. It can react with acids or oxidizing agents . Its chemical properties are similar to those of benzene and phenol, and its reactivity is intermediate between the two . Toluene can corrode plastic, so it must be stored in glass containers .Physical And Chemical Properties Analysis

Toluene is a clear colorless liquid with a sweet, pungent, benzene-like odor . It has a density of 0.8623 g/mL at 25 °C, a melting point of -95.0 °C, and a boiling point of 110.60 °C . It is slightly soluble in water . Toluene vapor is heavier than air .作用機序

Toluene’s effects on the human body are primarily due to its inhalation, skin contact, eye contact, or ingestion . It can cause irritation of the eyes and nose, weakness, exhaustion, confusion, euphoria, dizziness, headache, and other symptoms . Long-term exposure to toluene can lead to more serious health effects, including damage to the liver and kidneys .

Safety and Hazards

Toluene is highly flammable and may be toxic by inhalation, ingestion, or skin contact . Symptoms of toluene exposure include irritation of the eyes and nose, weakness, exhaustion, confusion, euphoria, dizziness, and headache . Long-term exposure may lead to liver and kidney damage . Toluene affects the central nervous system, eyes, skin, respiratory system, liver, and kidneys .

将来の方向性

The global Toluene market has expanded to reach approximately 37 million tonnes in 2022 and is likely to further grow at a healthy CAGR of 5.90% during the forecast period until 2035 . As a widely used industrial chemical, toluene will continue to play a significant role in various industries, including the manufacture of paints, adhesives, and other products .

特性

CAS番号 |

15644-74-3 |

|---|---|

製品名 |

TOLUENE, [14C] |

分子式 |

C7H8 |

分子量 |

94.16 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)